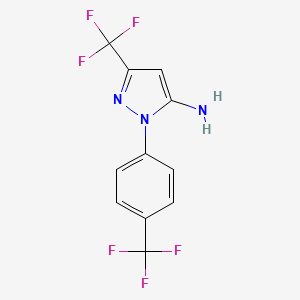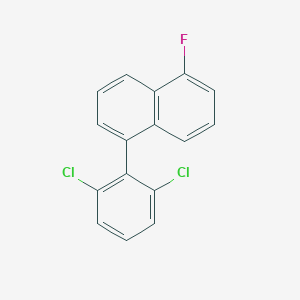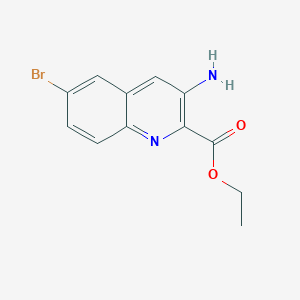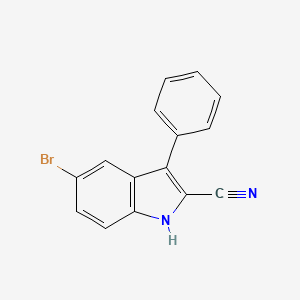
3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a compound characterized by the presence of trifluoromethyl groups attached to both the pyrazole ring and the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine typically involves the introduction of trifluoromethyl groups into the pyrazole and phenyl rings. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the trifluoromethylation process.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by electron-withdrawing properties.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, trifluoromethyl sulfone, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted oxides, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in hydrogen bonding and other non-covalent interactions that influence its activity .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Known for its use as a trifluoromethylating agent in organic synthesis.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively in promoting organic transformations.
Uniqueness
3-(Trifluoromethyl)-1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine is unique due to the presence of trifluoromethyl groups on both the pyrazole and phenyl rings, which imparts distinct chemical and physical properties. This dual substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
1226138-26-6 |
|---|---|
Molecular Formula |
C11H7F6N3 |
Molecular Weight |
295.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H7F6N3/c12-10(13,14)6-1-3-7(4-2-6)20-9(18)5-8(19-20)11(15,16)17/h1-5H,18H2 |
InChI Key |
RRNJDOYPWXYQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C(=CC(=N2)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl(4',5',6',7'-tetrahydrospiro[cyclohexane-1,3'-indazol]-2'(3a'H)-yl)methanone](/img/structure/B11835571.png)

![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride](/img/structure/B11835590.png)



![tert-Butyl spiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B11835603.png)


![2-Amino-4-chloro-7-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11835614.png)



![tert-Butyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-1-carboxylate](/img/structure/B11835630.png)
